Diethyl 3-oxodecanedioate chemical properties and structure
Diethyl 3-oxodecanedioate chemical properties and structure
An In-depth Technical Guide to Diethyl 3-oxodecanedioate: Structure, Synthesis, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of Diethyl 3-oxodecanedioate, a long-chain β-keto ester with significant potential as a versatile intermediate in advanced organic synthesis. The document elucidates the compound's definitive chemical structure and physicochemical properties, addressing discrepancies in publicly available data. A detailed, plausible synthetic protocol via a crossed Claisen condensation is presented, complete with a mechanistic explanation and a step-by-step experimental workflow. In the absence of published experimental spectral data, a predicted spectroscopic signature (¹H NMR, ¹³C NMR, IR) is provided to aid in its characterization. Furthermore, this guide explores the compound's inherent reactivity and discusses its potential applications as a precursor for complex molecular architectures, particularly in the synthesis of heterocyclic systems relevant to drug discovery. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in leveraging the synthetic potential of this multifaceted molecule.
Introduction to Diethyl 3-oxodecanedioate
Diethyl 3-oxodecanedioate is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure is characterized by a ten-carbon dioate backbone, featuring a ketone at the C-3 position and ethyl esters at both termini. This unique arrangement of functional groups—a nucleophilic α-methylene group flanked by two carbonyls, an electrophilic ketone, and two ester moieties—renders it a highly valuable building block for constructing complex molecular frameworks.
Long-chain keto-esters are pivotal intermediates in organic synthesis, providing the structural motifs and reactivity required for synthesizing bioactive natural products and novel pharmaceuticals.[1] The long aliphatic chain imparts lipophilicity, a critical property for modulating solubility and bioavailability in drug candidates. As a member of this class, Diethyl 3-oxodecanedioate offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a molecule of significant interest for synthetic chemists.
Chemical Structure and Physicochemical Properties
The structure of Diethyl 3-oxodecanedioate is explicitly defined by its IUPAC name. The "decanedioate" component specifies a 10-carbon dicarboxylic acid backbone, esterified with two ethyl groups ("diethyl"). The "3-oxo" locant indicates a ketone functional group on the third carbon atom, assuming numbering begins from one of the ester carbonyl carbons.
It is important to note a discrepancy in the public domain regarding the chemical formula and CAS registry number for this compound. Based on a systematic construction from the IUPAC name, the correct molecular formula is C₁₄H₂₄O₅. This aligns with the information provided by some chemical suppliers.[2]
Table 1: Physicochemical Properties of Diethyl 3-oxodecanedioate
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O₅ | [2] |
| Molecular Weight | 272.34 g/mol | Calculated |
| IUPAC Name | Diethyl 3-oxodecanedioate | - |
| CAS Number | 94158-40-4 (Primary) 856065-92-4 (Note: Associated with an incorrect formula of C₁₂H₂₀O₅) | [2] [3] |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)CC(=O)OCC | - |
| Density | 1.058 g/cm³ | [3] |
| Boiling Point | 319.3 °C | [3] |
| Flash Point | 136.5 °C | [3] |
| Refractive Index | 1.443 | [3] |
Synthesis and Mechanism: A Crossed Claisen Condensation Approach
The most logical and efficient synthetic route to a β-keto ester like Diethyl 3-oxodecanedioate is the Claisen Condensation .[4] Specifically, a Crossed Claisen Condensation is required, as it involves two different ester components.[5] The key to a successful crossed Claisen reaction is the use of one ester that cannot form an enolate (i.e., has no α-hydrogens), thereby serving exclusively as the electrophilic acceptor.[6] Diethyl oxalate is an ideal reagent for this purpose.
The synthesis of Diethyl 3-oxodecanedioate would therefore involve the base-mediated condensation of Diethyl suberate (the enolizable ester component) and Diethyl oxalate (the non-enolizable electrophile).
Mechanism:
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Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of Diethyl suberate to form a nucleophilic enolate.
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Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of Diethyl oxalate, forming a tetrahedral intermediate.
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Elimination: The intermediate collapses, expelling an ethoxide leaving group to form the initial condensation product.
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Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. This proton is rapidly removed by the ethoxide base. This irreversible acid-base step is the thermodynamic driving force for the reaction, pulling the equilibrium towards product formation.
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Protonation: A final acidic workup neutralizes the enolate to yield the final Diethyl 3-oxodecanedioate product.
Experimental Protocol: Synthesis of Diethyl 3-oxodecanedioate
This protocol is a robust, generalized procedure adapted from standard Claisen condensation methodologies.
Materials:
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Sodium metal
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Absolute Ethanol (anhydrous)
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Diethyl suberate
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Diethyl oxalate
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Diethyl ether (anhydrous)
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Hydrochloric acid (e.g., 3 M)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of Diethyl suberate and Diethyl oxalate dropwise at a rate that maintains a gentle reflux.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor progress by Thin-Layer Chromatography (TLC).
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Work-up and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
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Washing and Drying: Combine all organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Diethyl 3-oxodecanedioate.
Caption: Experimental workflow for the synthesis of Diethyl 3-oxodecanedioate.
Predicted Spectroscopic Signature
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¹H NMR (Proton Nuclear Magnetic Resonance):
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δ 4.2 ppm (quartet, 4H): Two equivalent -O-CH₂ -CH₃ groups from the ethyl esters. The signal is split into a quartet by the adjacent methyl protons.
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δ 3.4 ppm (singlet, 2H): The highly characteristic signal for the acidic α-methylene protons (-CO-CH₂ -CO-), which are flanked by two carbonyl groups. This signal would appear as a sharp singlet.
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δ 2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂ -CO-).
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δ 1.2-1.7 ppm (multiplet, ~12H): Overlapping signals from the remaining methylene groups in the long alkyl chain and the methylene group adjacent to the other ester.
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δ 1.25 ppm (triplet, 6H): Two equivalent -O-CH₂-CH₃ groups from the ethyl esters. The signal is split into a triplet by the adjacent methylene protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ ~202 ppm: Carbonyl carbon of the ketone (C=O).
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δ ~172 ppm: Carbonyl carbon of the ester attached to the long chain (-C OOEt).
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δ ~167 ppm: Carbonyl carbon of the ester adjacent to the ketone (-CH₂-C OOEt).
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δ ~61 ppm: Methylene carbons of the ethyl esters (-O-C H₂-CH₃).
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δ ~49 ppm: The α-carbon between the two carbonyls (-CO-C H₂-CO-).
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δ ~25-40 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.
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δ ~14 ppm: Methyl carbons of the ethyl esters (-O-CH₂-C H₃).
-
-
IR (Infrared) Spectroscopy:
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~1745 cm⁻¹ (strong, sharp): C=O stretching vibration from the ester functional groups.
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~1715 cm⁻¹ (strong, sharp): C=O stretching vibration from the ketone functional group.
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~2930-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the long alkyl chain.
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~1250-1000 cm⁻¹ (strong): C-O stretching vibrations characteristic of the ester groups.
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Reactivity and Applications in Synthetic Chemistry
The synthetic utility of Diethyl 3-oxodecanedioate stems from its multiple reactive sites. The most prominent feature is the acidic α-methylene group, which can be easily deprotonated to form a stable enolate. This enolate can then act as a nucleophile in a variety of C-C bond-forming reactions, such as alkylations and acylations, allowing for further elaboration of the molecular scaffold.
Potential Applications: β-Keto esters are foundational precursors for the synthesis of numerous heterocyclic compounds.[7]
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Synthesis of Pyrazolones: Reaction with hydrazine or substituted hydrazines would lead to the formation of pyrazolone derivatives. These scaffolds are prevalent in pharmaceuticals, known for their analgesic, anti-inflammatory, and antipyretic properties.[7]
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia (or an ammonia source like ammonium acetate) could be employed to synthesize dihydropyridine derivatives, a core structure in calcium channel blockers.
-
Synthesis of Pyrimidines: Reaction with urea or thiourea can be used to construct pyrimidine rings, which are central to many biologically active compounds, including barbiturates.
Caption: Potential synthesis of a pyrazolone from Diethyl 3-oxodecanedioate.
Handling and Safety
No specific Safety Data Sheet (SDS) is widely available for Diethyl 3-oxodecanedioate. Therefore, it must be handled with the precautions appropriate for a novel research chemical and for the general class of β-keto esters.
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General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place.
A thorough, substance-specific risk assessment should be conducted before handling this compound.
Conclusion
Diethyl 3-oxodecanedioate is a synthetically valuable long-chain β-keto ester. While detailed information on this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on well-established principles of organic chemistry. Its logical synthesis via a crossed Claisen condensation makes it an accessible target for research laboratories. The compound's bifunctional nature provides a versatile platform for the synthesis of complex molecules, particularly heterocyclic systems of interest in medicinal chemistry and drug development. This guide provides a solid foundation of its structure, synthesis, and potential utility, encouraging its exploration as a valuable synthetic intermediate.
References
-
An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem.
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
-
Claisen Condensation. Organic Chemistry Portal.
-
diethyl 3-oxodecanedioate | 856065-92-4. ECHEMI.
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
-
The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. Benchchem.
-
Diethyl 3-oxodecanedioate (Cas 94158-40-4). Parchem.
-
The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Benchchem.
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
